

Pitavastatin Lactone-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pitavastatin lactone-d4

Cat. No.: B15559493

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Pitavastatin lactone-d4**, a critical internal standard for the accurate quantification of pitavastatin and its metabolites. This document details available suppliers, pricing, and technical specifications, alongside experimental protocols for its application in bioanalytical methods.

Introduction

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] Understanding its pharmacokinetics and metabolism is crucial for drug development and clinical monitoring. Pitavastatin is primarily metabolized to its inactive lactone form.[5][6] **Pitavastatin lactone-d4** is the deuterium-labeled analog of this major metabolite and serves as an ideal internal standard for bioanalytical quantification using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] Its use minimizes variability in sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and drug metabolism studies.

Pitavastatin Lactone-d4: Suppliers and Pricing

The availability and cost of **Pitavastatin lactone-d4** are key considerations for research planning. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes supplier information and current pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most up-to-date information and to request bulk quotations.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)
Cayman Chemical	Pitavastatin lactone-d4	34696	≥99% deuterated forms (d1-d4)	500 µg, 1 mg, 5 mg	Request a quote
Sapphire Bioscience (Distributor for Cayman Chemical)	Pitavastatin lactone-d4	34696	≥99% deuterated forms (d1-d4)	500 µg	\$306.00 (AUD)
1 mg	\$580.00 (AUD)				
5 mg	\$1,681.00 (AUD)[5]				
MedChemExpress	Pitavastatin-d4	HY-B0144AS	>98%	1 mg, 5 mg, 10 mg	Request a quote[7]
Pharmaffiliates	Pitavastatin Lactone D4	PA STI 089050	Not specified	Not specified	Login for price
Santa Cruz Biotechnology	Pitavastatin Lactone	sc-214471	≥95%	Not specified	Request a quote[8]
TRC Canada	Pitavastatin Lactone	R272515	Not specified	Not specified	Request a quote
LGC Standards	Pitavastatin Lactone	TRC-R272515	Not specified	Not specified	Request a quote[9]

Technical Specifications

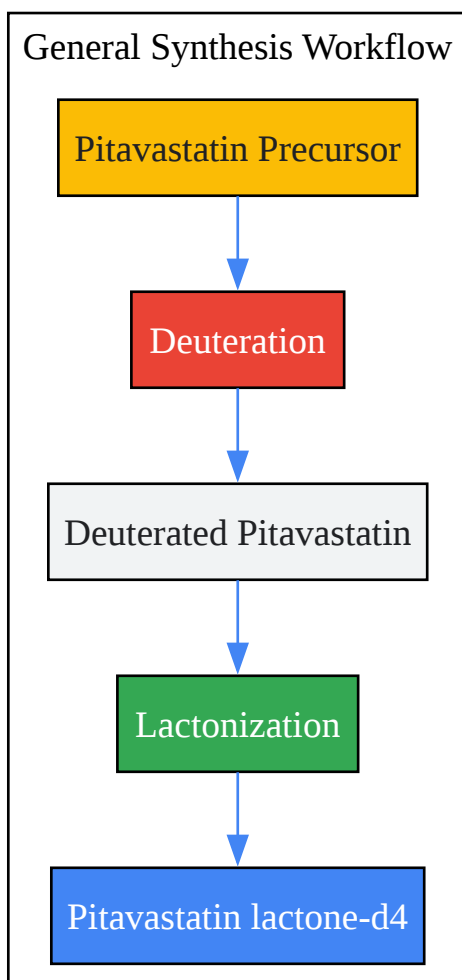
- Formal Name: 6S-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl-2,3,5,6-d4)quinolin-3-yl)vinyl)-4R-hydroxytetrahydro-2H-pyran-2-one[5]
- Molecular Formula: C₂₅H₁₈D₄FNO₃[5]

- Formula Weight: 407.5 g/mol [5]
- Purity: Typically $\geq 99\%$ deuterated forms (d1-d4)[5]
- Appearance: A solid[5]
- Solubility: Soluble in ethanol[5]
- Storage: Store at -20°C for long-term stability[5]

Synthesis of Pitavastatin Lactone-d4: A General Overview

While specific, detailed protocols for the synthesis of **Pitavastatin lactone-d4** are not readily available in the public domain, the general approach involves the introduction of deuterium atoms into the pitavastatin molecule, followed by lactonization. The synthesis of deuterated internal standards is a common practice in medicinal and analytical chemistry.

The process typically starts with a suitable precursor of the pitavastatin molecule. Deuterium atoms are then incorporated at specific, non-exchangeable positions. This is often achieved through methods such as catalytic deuteration using deuterium gas (D_2) and a metal catalyst, or by using deuterated starting materials in a multi-step synthesis. Following the successful labeling of the pitavastatin molecule, a lactonization step is performed to yield the final **Pitavastatin lactone-d4**. The entire process requires careful control of reaction conditions to ensure high isotopic purity and yield.



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A generalized workflow for the synthesis of **Pitavastatin lactone-d4**.

Experimental Protocol: Quantification of Pitavastatin and its Lactone Metabolite using LC-MS/MS

The following is a representative protocol for the simultaneous determination of pitavastatin and pitavastatin lactone in human plasma using **Pitavastatin lactone-d4** as an internal standard (IS). This protocol is based on established methodologies and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents

- Pitavastatin and Pitavastatin lactone reference standards
- **Pitavastatin lactone-d4** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

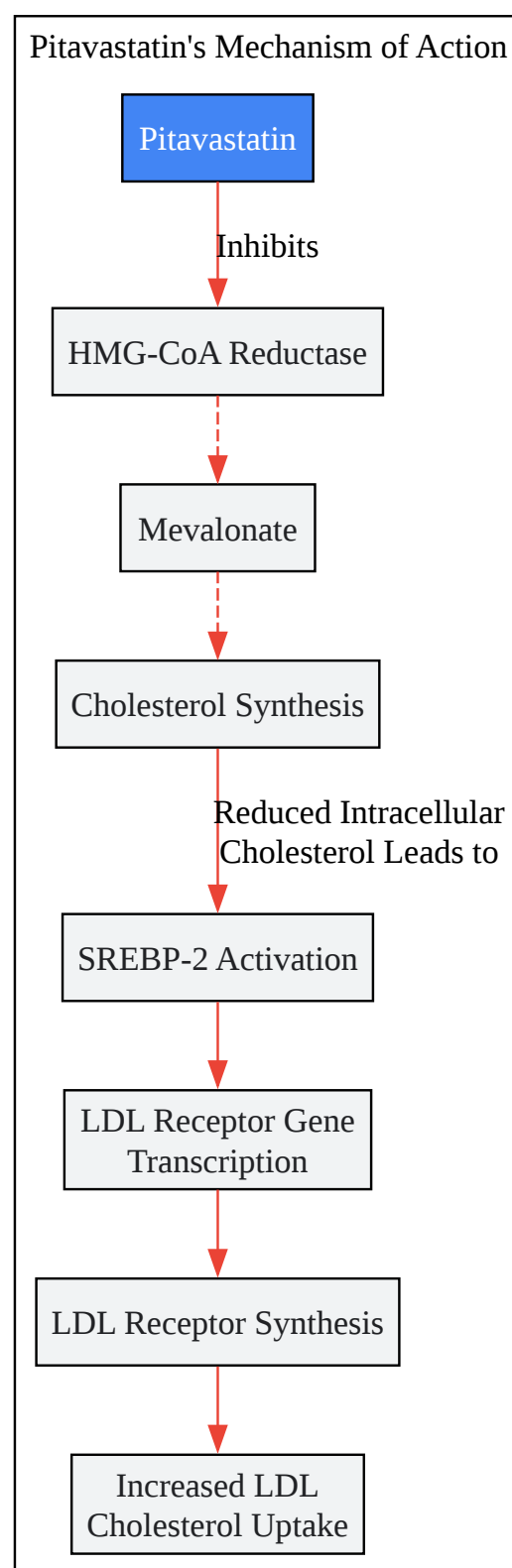
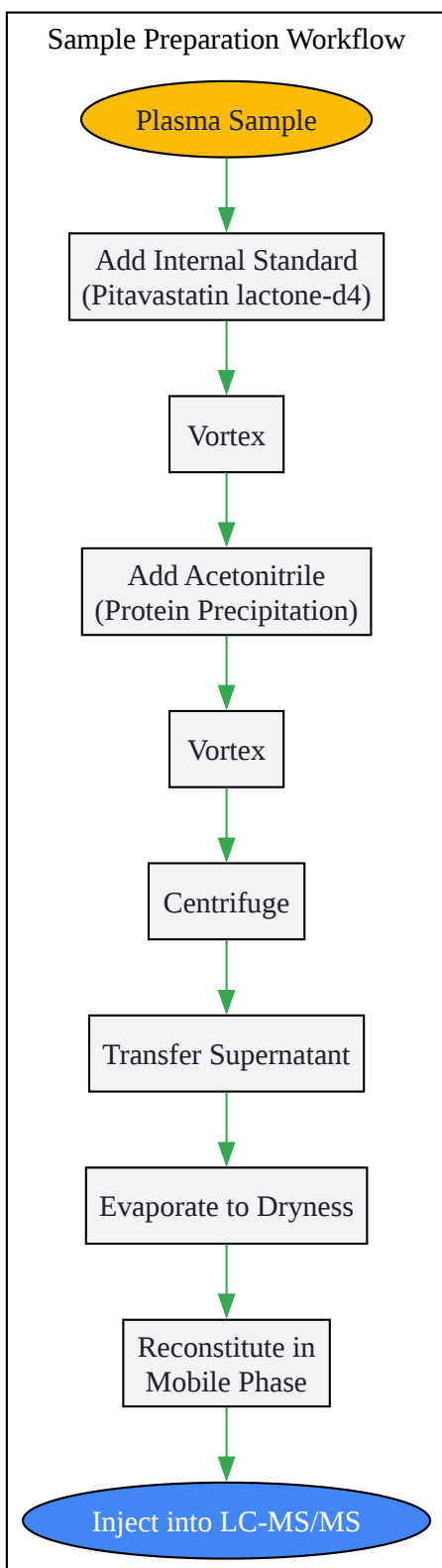
2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve pitavastatin, pitavastatin lactone, and **Pitavastatin lactone-d4** in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration curves and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Pitavastatin lactone-d4** stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.



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- To cite this document: BenchChem. [Pitavastatin Lactone-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559493#pitavastatin-lactone-d4-supplier-and-pricing]

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